3,3-Dimethylcyclohexanone
Overview
Description
3,3-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a ketone, specifically a cyclohexanone derivative, where two methyl groups are attached to the third carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclohexanone can be synthesized through the hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) using a palladium catalyst. The reaction is typically carried out in methanol at 85°C under hydrogen pressure. The process involves the following steps :
- Dimedone is dissolved in methanol.
- A palladium catalyst (e.g., Amberlyst CH57) is added.
- The mixture is subjected to hydrogenation at 85°C under a hydrogen pressure of 5 bara.
- The reaction is monitored until hydrogen uptake ceases.
- The product is filtered and purified to obtain this compound with a high yield and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous monitoring to ensure optimal reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols, such as 3,3-dimethylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often used
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3,3-Dimethylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives
Scientific Research Applications
3,3-Dimethylcyclohexanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biological oxidation and reduction processes
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds and as a precursor for drug development
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in redox reactions, where it acts as an electron donor or acceptor .
Comparison with Similar Compounds
- 4,4-Dimethylcyclohexanone
- 2,2-Dimethylcyclohexanone
- 3,3,5-Trimethylcyclohexanone
- 3,3-Dimethylcyclohexanol
Comparison: 3,3-Dimethylcyclohexanone is unique due to the position of its methyl groups on the cyclohexane ring. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, this compound exhibits distinct chemical behavior, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
3,3-dimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQBBYAVPAFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062753 | |
Record name | Cyclohexanone, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-19-3 | |
Record name | 3,3-Dimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2979-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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